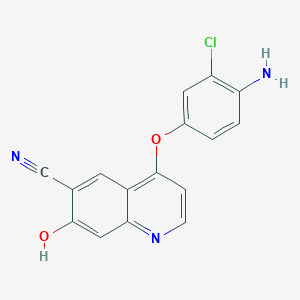
(R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
概要
説明
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is a chiral amine compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an alpha-methylbenzylamine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide typically involves the reaction of ®-alpha-methylbenzylamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of imines, amides, or nitriles.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including chiral drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide involves its interaction with nucleophilic sites in target molecules The bromine atom acts as a leaving group, allowing the formation of new covalent bonds with nucleophiles
類似化合物との比較
Similar Compounds
2-Bromoethylamine hydrobromide: Similar structure but lacks the alpha-methylbenzyl group.
(2-Bromoethyl)dimethylamine hydrobromide: Contains dimethylamine instead of alpha-methylbenzylamine.
(2-Bromoethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of an amine.
Uniqueness
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is unique due to its chiral nature and the presence of the alpha-methylbenzyl group. This structural feature imparts specific stereochemical properties, making it valuable in the synthesis of chiral compounds and pharmaceuticals.
特性
CAS番号 |
100596-37-0 |
|---|---|
分子式 |
C10H15Br2N |
分子量 |
309.04 g/mol |
IUPAC名 |
(1R)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
COXLNWYFVXMNNR-SBSPUUFOSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NCCBr.Br |
正規SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate](/img/structure/B8319036.png)

![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)

![[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine](/img/structure/B8319066.png)
![tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8319072.png)



![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B8319101.png)
